molecular formula C7H7F3O3 B575985 3-(Trifluoroacetyl)oxan-2-one CAS No. 183279-74-5

3-(Trifluoroacetyl)oxan-2-one

Cat. No.: B575985
CAS No.: 183279-74-5
M. Wt: 196.125
InChI Key: WPNCIRAHNUHKLE-UHFFFAOYSA-N
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Description

3-(Trifluoroacetyl)oxan-2-one is an organic compound with the molecular formula C7H7F3O3. It is a derivative of oxan-2-one, where the oxan ring is substituted with a trifluoroacetyl group at the third position. This compound is known for its unique chemical properties, which make it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Trifluoroacetyl)oxan-2-one typically involves the reaction of oxan-2-one with trifluoroacetic anhydride in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product. The general reaction scheme is as follows:

Oxan-2-one+Trifluoroacetic anhydrideThis compound\text{Oxan-2-one} + \text{Trifluoroacetic anhydride} \rightarrow \text{this compound} Oxan-2-one+Trifluoroacetic anhydride→this compound

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. The purification of the product is typically achieved through distillation or recrystallization techniques.

Chemical Reactions Analysis

Types of Reactions

3-(Trifluoroacetyl)oxan-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxan-2-one derivatives.

    Reduction: Reduction reactions can convert the trifluoroacetyl group to other functional groups.

    Substitution: The trifluoroacetyl group can be substituted with other groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic reagents like amines and alcohols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxan-2-one derivatives, while reduction can produce alcohols or other reduced forms of the compound.

Scientific Research Applications

3-(Trifluoroacetyl)oxan-2-one has several applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-(Trifluoroacetyl)oxan-2-one involves its interaction with specific molecular targets. The trifluoroacetyl group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3-(Trifluoroacetyl)oxan-4-one: Another derivative of oxan with a trifluoroacetyl group at the fourth position.

    Trifluoroacetylated amino groups: Compounds with trifluoroacetyl groups attached to amino functionalities.

Uniqueness

3-(Trifluoroacetyl)oxan-2-one is unique due to its specific substitution pattern and the resulting chemical properties

Properties

IUPAC Name

3-(2,2,2-trifluoroacetyl)oxan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7F3O3/c8-7(9,10)5(11)4-2-1-3-13-6(4)12/h4H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPNCIRAHNUHKLE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(=O)OC1)C(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7F3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30664194
Record name 3-(Trifluoroacetyl)oxan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30664194
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

606491-90-1
Record name 3-(Trifluoroacetyl)oxan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30664194
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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